2,2-Diethyloxetane

Overview

Description

2,2-Diethyloxetane is an organic compound with the chemical formula C7H14O . It is a liquid at room temperature and has a molecular weight of 114.19 . It is one of the numerous organic compounds used in life science products .

Synthesis Analysis

The synthesis of 2,2-Diethyloxetane can be achieved from Stannane, tributyl(3-chloro-1,1-diethylpropoxy)- . Additionally, diversely functionalised 2,2-disubstituted oxetanes can be prepared as fragments or building blocks for drug discovery . The synthesis of these novel oxetane functional groups is achieved via rhodium-catalysed O–H insertion and C–C bond-forming cyclisation .

Molecular Structure Analysis

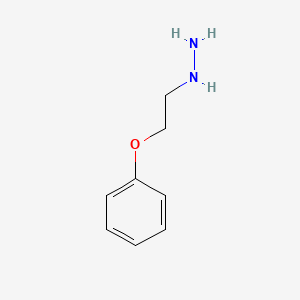

The molecular structure of 2,2-Diethyloxetane consists of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The InChI Key for 2,2-Diethyloxetane is NVMOGAAWWSMHML-UHFFFAOYSA-N .

Chemical Reactions Analysis

2,2-Diethyloxetane can participate in various chemical reactions. For instance, di-, tri-, and tetra-substituted oxetane derivatives with combinations of ester, amide, nitrile, aryl, sulfone, and phosphonate substituents can be prepared as fragments or building blocks for drug discovery . The synthesis of these novel oxetane functional groups is achieved via rhodium-catalysed O–H insertion and C–C bond-forming cyclisation .

Physical And Chemical Properties Analysis

2,2-Diethyloxetane has a boiling point of 128.4°C at 760mmHg and a theoretical density of 0.842 g/cm³ . Its storage temperature is 4°C, and it has a flashpoint of 24°C . The refractive index of 2,2-Diethyloxetane is 1.415 .

Scientific Research Applications

Cyclic Oligomers in Polymerization

- Polymerization Behavior : The cationic polymerization of 3,3-diethyloxetane, a related compound, results in a mixture of polymer and cyclic oligomers. The cyclic tetramer is notably formed in significant yields. This behavior is similar to that of unsubstituted oxetane and 3,3-dimethyloxetane, indicating a potential for 2,2-Diethyloxetane in similar applications (Bucquoye & Goethals, 1980).

Chemical Properties and Decomposition

- Thermal Decomposition : Research on 3,3-diethyloxetane, another closely related compound, reveals insights into its thermal decomposition in the gas phase. The study indicates that these decompositions are homogeneous, kinetically first-order, and likely unimolecular. These findings may be relevant for understanding the thermal behavior of 2,2-Diethyloxetane under similar conditions (Clements, Frey, & Frey, 1975).

Applications in Material Science

- Embedment-Free Sections for Electron Microscopy : Diethylene glycol distearate, a compound structurally similar to 2,2-Diethyloxetane, has been used in preparing embedment-free sections for transmission electron microscopy. This suggests potential applications for 2,2-Diethyloxetane in materials science, particularly in microscopy techniques (Capco, Krochmalnic, & Penman, 1984).

Antioxidant Activity Analysis

- Antioxidant Activity Studies : The study of antioxidants is important in various fields, including medicine and food engineering. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining antioxidant activity. While 2,2-Diethyloxetane is not directly mentioned, understanding these tests and methodologies can provide insights into assessing the antioxidant potential of various compounds, including 2,2-Diethyloxetane (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

2,2-diethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMOGAAWWSMHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197123 | |

| Record name | Oxetane, 2,2-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethyloxetane | |

CAS RN |

4737-49-9 | |

| Record name | Pentane, 1,3-epoxy-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 2,2-diethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)